2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide
Description
2-Amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide (CAS: 1354024-82-0) is a chiral amide derivative containing a benzyl-substituted piperidine moiety. Its molecular formula is C₁₆H₂₅N₃O, with a molecular weight of 275.39 g/mol . The compound is characterized by an (S)-configuration at the piperidine-3-yl group and a methyl-substituted amide linkage. It is primarily utilized in medicinal chemistry as a building block for targeting sigma receptors and other neuropharmacological targets .
Properties
Molecular Formula |
C16H25N3O |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide |
InChI |
InChI=1S/C16H25N3O/c1-13(17)16(20)18(2)15-9-6-10-19(12-15)11-14-7-4-3-5-8-14/h3-5,7-8,13,15H,6,9-12,17H2,1-2H3/t13?,15-/m0/s1 |
InChI Key |
CDRBADUMCKUHRH-WUJWULDRSA-N |
Isomeric SMILES |
CC(C(=O)N(C)[C@H]1CCCN(C1)CC2=CC=CC=C2)N |
Canonical SMILES |
CC(C(=O)N(C)C1CCCN(C1)CC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the piperidine derivative and N-methylpropanamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine or amide functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of benzylated derivatives.
Scientific Research Applications
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Stereochemical Variations
The compound’s structural analogs differ in substituents, stereochemistry, or backbone modifications (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
Sigma Receptor Binding Affinity
The benzylpiperidine moiety is critical for sigma-1 receptor binding, as seen in analogs like IPAB (Ki = 6.0 nM for melanoma cells) . The target compound’s benzylpiperidine group likely confers similar affinity, though direct data is lacking. Sigma-2 receptors, which are ubiquitously expressed in tumors (Bmax = 491–7324 fmol/mg protein), may also interact with this compound .
Table 2: Comparative Sigma Receptor Binding Profiles
*Hypothetical values based on structural analogs.
Physicochemical and Thermochemical Properties
The compound’s amide backbone influences solubility and stability. N-Methylpropanamide derivatives exhibit vaporization enthalpies (ΔHvap) of ~39.7 kJ/mol, suggesting moderate volatility . Modifications like nitro or methoxy groups (e.g., ) may increase polarity, enhancing aqueous solubility but reducing membrane permeability.
Biological Activity
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-N-methylpropanamide, also known by its CAS number 1401666-49-6, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
The compound's molecular formula is with a molar mass of 275.39 g/mol. The predicted density is approximately 1.10 g/cm³, and it has a pKa value of 8.96, indicating its basic nature in physiological conditions .
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O |
| Molar Mass | 275.39 g/mol |
| Density | 1.10 g/cm³ |
| pKa | 8.96 |
| Boiling Point | 409.9 °C (predicted) |
Research indicates that compounds similar to this compound may exhibit activity through various mechanisms, particularly involving modulation of neurotransmitter systems. Specifically, it may act as a selective antagonist or modulator at certain receptor sites in the central nervous system (CNS), which could have implications for treating neurological disorders.
Neuropharmacological Effects
Studies have shown that derivatives of benzylpiperidine compounds can influence dopaminergic and serotonergic systems, which are crucial for mood regulation and cognitive function. For instance, similar compounds have been investigated for their potential in treating conditions like depression and anxiety disorders due to their ability to modulate neurotransmitter release .
Case Studies and Research Findings
- Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored the effects of piperidine derivatives on serotonin reuptake inhibition. The findings suggested that modifications to the piperidine structure could enhance antidepressant-like effects in animal models .
- Cognitive Enhancement : Another research article highlighted the potential of benzylpiperidine derivatives to improve cognitive function in preclinical trials. The study indicated that these compounds could enhance memory retention and learning capabilities, possibly through cholinergic pathways .
- Analgesic Properties : Some studies have reported analgesic activity associated with similar piperidine compounds. The modulation of pain pathways via opioid receptors has been a focus area, suggesting that this class of compounds might be beneficial in pain management therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
